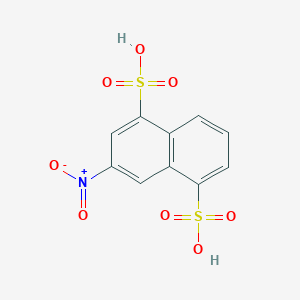

3-nitronaphthalene-1,5-disulfonic acid

Description

Properties

IUPAC Name |

3-nitronaphthalene-1,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO8S2/c12-11(13)6-4-8-7(10(5-6)21(17,18)19)2-1-3-9(8)20(14,15)16/h1-5H,(H,14,15,16)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPFPDNDNZUKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)O)[N+](=O)[O-])C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059462 | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-86-2 | |

| Record name | 3-Nitro-1,5-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitronaphthalene-1,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 3 Nitronaphthalene 1,5 Disulfonic Acid

Advanced Synthetic Approaches for Enhanced Selectivity and Yield

Continuous Flow Reaction Methodologies in Microreactors

The nitration of aromatic compounds is a highly exothermic process, which poses significant safety risks in conventional batch reactors, including the potential for thermal runaway. researchgate.netrsc.org Continuous flow microreactors offer a safer and more efficient alternative by providing superior heat and mass transfer, precise temperature control, and a smaller reactor volume. researchgate.netnih.gov

The continuous flow nitration of naphthalene (B1677914) to 1-nitronaphthalene (B515781) has been systematically studied, demonstrating the advantages of microreactor technology. acs.org Under optimized conditions, a reaction yield of 94.96% was achieved. acs.org The excellent heat dissipation capabilities of the microreactor were highlighted by a maximum overtemperature of only 3.78 °C during the reaction. acs.org This technology has been successfully scaled up from microreactors to mesoscale flow reactors capable of producing significant quantities of product annually. acs.org A patent discloses the continuous flow nitration of naphthalene-2,7-disulfonic acid using mixed acids, demonstrating the applicability of this methodology to sulfonated naphthalene systems, which are direct analogues for the synthesis of 3-nitronaphthalene-1,5-disulfonic acid. nih.govbeilstein-journals.org

| Parameter | Value/Observation | Reference |

|---|---|---|

| Substrate | Naphthalene | acs.org |

| Reactor Type | Microreactor | acs.org |

| Optimal Yield | 94.96% | acs.org |

| Maximum Overtemperature | 3.78 °C | acs.org |

| Key Advantages | Enhanced safety, superior heat transfer, scalability | nih.govacs.org |

Regioselectivity Control in Functionalized Naphthalene Systems

Controlling the position of nitration (regioselectivity) is critical in the synthesis of specific isomers. In the case of this compound, the starting material is naphthalene-1,5-disulfonic acid. The two sulfonic acid groups are strongly deactivating and act as meta-directors, guiding the incoming electrophilic nitro group primarily to the C-3 or C-4 positions of the naphthalene ring system. The formation of the 3-nitro isomer is the desired regioselective outcome.

For unsubstituted naphthalene, nitration overwhelmingly favors the alpha-position (C-1) over the beta-position (C-2), with typical ratios around 90% to 10%. youtube.com This preference is explained by the greater resonance stabilization of the carbocation intermediate (the Wheland intermediate) formed during the alpha-attack, which preserves an intact benzene (B151609) ring in more resonance structures compared to the intermediate from the beta-attack. youtube.comnih.gov The choice of nitrating agent and reaction conditions can influence this ratio, with α/β ratios varying from 9 to 29. nih.gov The use of shape-selective catalysts like zeolites, as mentioned earlier, is a key strategy for enhancing this inherent regioselectivity. mdpi.combohrium.com

Downstream Processing and Isolation Techniques

A common and effective method for isolating this compound from the acidic reaction mixture is through precipitation as a metal salt. google.com Specifically, the formation of its dimagnesium salt is a well-established technique. google.comgoogle.com The process typically involves dissolving the crude reaction mixture in water at an elevated temperature (80-100 °C) and then adding an aqueous magnesium salt solution to induce crystallization. google.comgoogle.com

This method is not only for isolation but also for purification. Isomeric by-products, such as 2-nitronaphthalene-4,7-disulfonic acid, also form magnesium salts, but their solubility characteristics differ. google.com The solubility of the magnesium salt of the undesired isomer increases more steeply with temperature than that of the desired this compound salt. google.com By carefully controlling the crystallization temperature, typically between 95 and 100 °C, the desired product can be selectively precipitated in high purity (>98.5%) and good yield (approx. 70%). google.comgoogle.com The resulting crystals are typically large and easily filterable. google.com

The large volumes of acidic waste generated by traditional nitration processes represent a significant environmental and economic challenge. numberanalytics.comsyntechinternational.com Modern synthetic strategies increasingly incorporate sustainable practices for solvent and acid recycling. One patented process for producing this compound describes a method where a portion of the fully reacted crude nitration mass is mixed with 100% sulfuric acid. google.com This mixture is then added back into a subsequent sulfonation batch to facilitate phase separation, demonstrating an effective internal recycling loop. google.com

More broadly, processes have been developed to work up nitric acid-containing waste streams from aromatic nitrations. google.com These methods involve mixing the waste acid with re-concentrated sulfuric acid and an excess of the aromatic raw material in an adiabatic reactor to consume the residual nitric acid, thereby cleaning the waste stream while producing more product. google.com For continuous flow processes, waste acid recycling strategies have been shown to have no significant impact on product yield, thus improving economic benefits and reducing environmental pollution. rsc.org The handling of spent nitration acids, which can contain unstable and hazardous residual nitro-compounds, often requires specialized treatment in "decomposer" units to ensure safe disposal and recovery of nitrogen oxides. syntechinternational.com

Chemical Transformations and Derivatization Studies of 3 Nitronaphthalene 1,5 Disulfonic Acid

Reduction Reactions to Aminonaphthalene Disulfonic Acids

The transformation of 3-nitronaphthalene-1,5-disulfonic acid into its amino derivative, 3-aminonaphthalene-1,5-disulfonic acid, also known as C-Acid, is a pivotal step in the synthesis of various valuable chemical compounds. google.com This reduction reaction is fundamental to unlocking the potential of the naphthalene (B1677914) core for further functionalization.

Catalytic Hydrogenation Methodologies for C-Acid Synthesis

Catalytic hydrogenation is a prominent method for the reduction of the nitro group in this compound. This process typically involves the use of a metal catalyst to facilitate the reaction between the nitro compound and a hydrogen source.

One established industrial method for producing 3-aminonaphthalene-1,5-disulfonic acid involves the reduction of the corresponding nitro compound with iron powder in a hydrochloric acid medium. chembk.com This classic approach, while effective, is part of a multi-step synthesis that begins with the sulfonation and nitration of naphthalene. chembk.com

Sulfonation of Naphthalene: Naphthalene is treated with oleum (B3057394) (fuming sulfuric acid) to introduce sulfonic acid groups.

Nitration: The resulting naphthalenedisulfonic acid is then nitrated using a mixture of nitric and sulfuric acids. smolecule.com This step yields a mixture of isomers, from which 2-nitro-4,8-naphthalenedisulfonic acid magnesium salt is separated. chembk.com

Salt Conversion: The magnesium salt is converted to the sodium salt by treatment with sodium hydroxide (B78521). chembk.com

Reduction: The sodium salt of 2-nitro-4,8-naphthalenedisulfonic acid is then reduced, typically with iron powder, to yield 3-aminonaphthalene-1,5-disulfonic acid. chembk.com

A patented process describes the isolation of this compound as a magnesium salt, which can then be subjected to reduction. google.com

Mechanisms and Yields of Amino Naphthalene Sulfonic Acid Formation

The reduction of a nitro group to an amino group is a well-understood chemical transformation. In the context of this compound, the reaction mechanism involves the transfer of electrons from the reducing agent (e.g., iron) to the nitro group, facilitated by the acidic medium. This process occurs in a stepwise manner, involving several intermediates, until the final amino group is formed.

The yield of this reaction is a critical factor in industrial applications. A patented method for the production of this compound reports that after isolation as the dimagnesium salt, the dry substance corresponds to a yield of approximately 70% based on the initial naphthalene used. google.com The purity of the product is also high, with the proportion of isomeric by-products being less than 1.5%. google.com

Further Derivatization for Functional Compound Synthesis

The amino group in 3-aminonaphthalene-1,5-disulfonic acid is a versatile functional handle that allows for a wide range of subsequent chemical transformations. This has led to its use as a key intermediate in the synthesis of a diverse array of functional compounds.

Azo Coupling Reactions in Dye Chemistry and Pigment Production

3-Aminonaphthalene-1,5-disulfonic acid is a significant precursor in the manufacturing of azo dyes. chembk.comdyestuffintermediates.com Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest class of synthetic colorants. nih.gov

The synthesis of azo dyes from 3-aminonaphthalene-1,5-disulfonic acid involves a two-step process:

Diazotization: The primary aromatic amine (3-aminonaphthalene-1,5-disulfonic acid) is converted into a diazonium salt by reacting it with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5 °C). nih.govunb.canih.gov

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component, an electron-rich aromatic compound such as a phenol (B47542) or another amine. nih.govwikipedia.org This electrophilic aromatic substitution reaction forms the stable azo linkage. wikipedia.org

The specific color of the resulting dye is determined by the chemical structures of both the diazo component (derived from 3-aminonaphthalene-1,5-disulfonic acid) and the coupling component. unb.ca By varying the coupling partner, a wide spectrum of colors can be achieved.

3-Aminonaphthalene-1,5-disulfonic acid is used in the synthesis of a variety of dyes, including:

Reactive dyes (e.g., Reactive Yellow 3, Reactive Brown 46) dyestuffintermediates.com

Direct dyes (e.g., Direct Yellow 34, Direct Yellow 50, Direct Black 75) dyestuffintermediates.com

Mordant dyes dyestuffintermediates.com

For instance, Durazol Blue 2R is a trisazo dye synthesized by coupling diazotized 3-aminonaphthalene-1,5-disulfonic acid with 1-naphthylamine, followed by further diazotization and coupling steps. iipseries.org

Table 1: Examples of Dyes Synthesized from 3-Aminonaphthalene-1,5-disulfonic Acid

| Dye Name | Dye Class | Coupling Partner(s) |

| Reactive Yellow 3 | Reactive | N-(3-aminophenyl)acetamide hydrochloride |

| Reactive Brown 46 | Reactive | 8-Aminonaphthalene-2-sulfonic acid |

| Direct Yellow 34 | Direct | 2-Amino-4-methylanisole |

| Direct Yellow 50 | Direct | m-Toluidine |

| Durazol Blue 2R | Trisazo | 1-Naphthylamine, 1-naphthylamine-7-sulphonic acid, 6-amino-4-hydroxynaphthalene-2-sulfonic acid |

Data sourced from various chemical and dye synthesis databases. dyestuffintermediates.comiipseries.org

Intermediates for Pharmaceutical and Biologically Active Molecules

The structural motif of aminonaphthalene sulfonic acids, derived from compounds like this compound, is found in various biologically active molecules. wikipedia.org Aromatic sulfonic acids and their derivatives are utilized in the pharmaceutical industry for several purposes, including as catalysts in the synthesis of active pharmaceutical ingredients (APIs). capitalresin.com

While direct applications of 3-aminonaphthalene-1,5-disulfonic acid in pharmaceuticals are not extensively documented in readily available literature, the broader class of aminonaphthalenesulfonic acids serves as important precursors. wikipedia.org For example, 1-nitronaphthalene-3,6-disulfonic acid has been used as a precursor in the synthesis of novel sulfonamide compounds with potential antibacterial activity. ontosight.ai This suggests that derivatives of nitronaphthalene disulfonic acids, including the 3-nitro-1,5-isomer, can be valuable starting materials for medicinal chemistry research.

The synthesis of azo dyes incorporating heterocyclic scaffolds has been reviewed for their pharmacological activities. nih.gov This highlights the potential for azo compounds derived from 3-aminonaphthalene-1,5-disulfonic acid to be explored for biological applications.

Complexation with Metal Ions and Resulting Derivatives (e.g., Iron 3-Nitronaphthalene-1,5-Disulphonate)

This compound and its derivatives can form complexes with metal ions. An example of such a derivative is iron 3-nitronaphthalene-1,5-disulphonate. ontosight.ai This compound consists of an iron ion complexed with the 3-nitronaphthalene-1,5-disulphonate ligand. ontosight.ai

The formation of such metal complexes can impart unique properties and applications. For instance, iron 3-nitronaphthalene-1,5-disulphonate has been utilized in the dye and pigment industry as a precursor. ontosight.ai Its ability to form stable complexes with metal ions is a key characteristic in this regard. ontosight.ai

Furthermore, there is interest in the catalytic potential of such metal complexes. Iron 3-nitronaphthalene-1,5-disulphonate has been investigated as a potential catalyst in various chemical reactions, including oxidation and reduction processes. ontosight.ai The coordination of the metal ion to the organic ligand can modulate its reactivity and create active sites for catalysis.

The broader field of metal complexes with naphthalene-based ligands is an active area of research, with studies exploring their structural features and biological activities. mdpi.com

Investigations of Isomeric and Structural Analogues

Research on 3-Amino-7-nitronaphthalene-1,5-disulphonic Acid and its Derivatives

3-Amino-7-nitronaphthalene-1,5-disulfonic acid is a complex organic compound featuring a naphthalene core substituted with amino, nitro, and sulfonic acid functional groups. smolecule.com Its molecular formula is C₁₀H₈N₂O₈S₂. smolecule.com The synthesis of this compound is a multi-step process that begins with the sulfonation of naphthalene using fuming sulfuric acid to introduce the sulfonic acid groups. This is followed by nitration, where a nitro group is added using a mixture of nitric and sulfuric acids. The final step involves the reduction of a nitro group to an amino group. smolecule.com

The reactivity of 3-amino-7-nitronaphthalene-1,5-disulfonic acid is dictated by its functional groups. The nitro group can be reduced to an amino group, the sulfonic acid groups are highly polar and can participate in electrophilic substitution reactions, and the amino group can react with various electrophiles, allowing for further derivatization. smolecule.com This versatility makes it a valuable intermediate in the synthesis of more complex organic molecules, such as azo dyes. smolecule.com Research has also explored its potential applications in other fields, including as a chromogenic reagent for detecting metal ions in analytical chemistry and as a precursor for synthesizing conductive polymers in material science. smolecule.com

The electronic properties of the molecule are significantly influenced by the interplay of its electron-donating (amino) and electron-withdrawing (nitro and sulfonic acid) groups. smolecule.com Quantum mechanical analysis indicates that the highest occupied molecular orbital (HOMO) energy is raised by the amino group, increasing the molecule's susceptibility to electrophilic attack. smolecule.com

Below is a summary of the key information for 3-Amino-7-nitronaphthalene-1,5-disulphonic acid.

| Property | Data |

| Molecular Formula | C₁₀H₈N₂O₈S₂ |

| Synthesis Steps | 1. Sulfonation of Naphthalene2. Nitration3. Reduction |

| Key Reactions | Reduction of nitro groupElectrophilic substitution on sulfonic acid groupsReactions of the amino group with electrophiles |

| Potential Applications | Intermediate for azo dyesChromogenic reagentPrecursor for conductive polymers |

Comparative Studies with Other Nitronaphthalene Sulfonic Acids (e.g., 1-Nitronaphthalene-3,6-disulfonic Acid, 5-Nitronaphthalene-1-sulphonic Acid)

The chemical properties and applications of nitronaphthalene sulfonic acids are highly dependent on the number and position of the nitro and sulfonic acid groups on the naphthalene ring. Comparative studies of isomers like 1-nitronaphthalene-3,6-disulfonic acid and 5-nitronaphthalene-1-sulphonic acid reveal these differences.

1-Nitronaphthalene-3,6-disulfonic acid possesses a naphthalene ring with a nitro group at the 1-position and two sulfonic acid groups at the 3- and 6-positions. ontosight.ai This specific arrangement of functional groups imparts acidic and reactive properties to the compound. ontosight.ai It serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. ontosight.ai For instance, it has been used as a precursor in the synthesis of novel sulfonamide compounds with potential antibacterial activity. ontosight.ai

5-Nitronaphthalene-1-sulphonic acid is another isomer that is a critical intermediate in organic synthesis, particularly for producing dyes like Acid Black 24 and Direct Red 54. It is also used to produce other sulfonic acid derivatives, such as 1-naphthol-5-sulfonic acid.

The direct nitration of naphthalene primarily yields 1-nitronaphthalene (B515781), which is a precursor to naphthylamine, a key component in dye production. wikipedia.org Further reactions, such as sulfonation, lead to the various nitronaphthalene sulfonic acid isomers. The conditions of these reactions, including temperature and the type of acid used, can influence the position of the functional groups and the resulting isomer distribution. researchgate.netmdpi.com For example, the nitration of naphthalene-1,5-disulfonic acid is a key step in producing amino derivatives. wikipedia.org

The following table provides a comparative overview of these nitronaphthalene sulfonic acids.

| Compound | Molecular Formula | Key Features | Primary Applications |

| This compound | C₁₀H₇NO₈S₂ | Two sulfonic acid groups, one nitro group | Intermediate for 3-aminonaphthalene-1,5-disulfonic acid (C-Acid) |

| 1-Nitronaphthalene-3,6-disulfonic acid | C₁₀H₇NO₈S₂ | Nitro group at C1, sulfonic acid groups at C3 and C6 | Intermediate for dyes, pigments, and pharmaceuticals |

| 5-Nitronaphthalene-1-sulphonic acid | C₁₀H₇NO₅S | One sulfonic acid group, one nitro group | Intermediate for dyes (e.g., Acid Black 24) and other sulfonic acid derivatives |

Research on Parent and Related Naphthalenedisulfonic Acids (e.g., 1,5-Naphthalenedisulfonic Acid)

1,5-Naphthalenedisulfonic acid, also known as Armstrong's acid, is the parent compound from which this compound is derived through nitration. wikipedia.org It is a colorless, fluorescent organic compound with the formula C₁₀H₈O₆S₂. wikipedia.orgchemicalbook.com It is typically prepared by the disulfonation of naphthalene with oleum. wikipedia.org Further sulfonation of 1,5-naphthalenedisulfonic acid can lead to naphthalene-1,3,5-trisulfonic acid. wikipedia.orgchemicalbook.com

The chemical reactivity of 1,5-naphthalenedisulfonic acid is centered around its sulfonic acid groups and the naphthalene ring. It crystallizes as a tetrahydrate and dehydrates at 125°C. chemicalbook.com When treated with oleum below 50°C, it forms an anhydride (B1165640). chemicalbook.com This anhydride reacts with ammonia (B1221849) to yield a mixture of naphthalene-1,5-disulfonamide and naphthalene-1-sulfonamide-5-sulfonic acid. chemicalbook.com Treatment of the disodium (B8443419) salt with phosphorus pentachloride gives naphthalene-1,5-disulfonyl chloride. chemicalbook.com

A significant reaction of Armstrong's acid is its fusion with sodium hydroxide (NaOH), which produces 1,5-dihydroxynaphthalene. wikipedia.org The nitration of 1,5-naphthalenedisulfonic acid yields nitrodisulfonic acids, which are precursors to the corresponding amino derivatives. wikipedia.orgchemicalbook.com This compound also serves as an important stabilizer for diazo compounds. chemicalbook.com

Below is a table summarizing key reactions of 1,5-Naphthalenedisulfonic Acid.

| Reactant(s) | Product(s) |

| Oleum (<50°C) | Naphthalene-1,5-disulfonic acid anhydride |

| Anhydride + Ammonia | Naphthalene-1,5-disulfonamide and Naphthalene-1-sulfonamide-5-sulfonic acid |

| Disodium salt + PCl₅ | Naphthalene-1,5-disulfonyl chloride |

| NaOH (fusion) | 1,5-Dihydroxynaphthalene |

| Nitrating agents | Nitrodisulfonic acids |

| Further sulfonation | Naphthalene-1,3,5-trisulfonic acid |

Advanced Applications in Chemical Research and Development

Contributions to Material Science

The role of 3-nitronaphthalene-1,5-disulfonic acid in material science is predominantly as a precursor molecule. Its chemical structure, featuring a naphthalene (B1677914) core functionalized with both a nitro group and two sulfonic acid groups, makes it a valuable building block for more complex molecules.

Development of Organic Light-Emitting Diode (OLED) Intermediates

Currently, there is no specific information documented in publicly available scientific literature or patents that details the direct application or development of this compound as an intermediate for Organic Light-Emitting Diodes (OLEDs). Research and development for OLED materials typically involve compounds with specific electronic and photophysical properties, and while various naphthalene-based structures are explored, the direct lineage from this compound to an OLED component is not established in the available data.

Exploration in Novel Materials Synthesis

The most significant application of this compound is its role as a key intermediate in the synthesis of dyestuffs. The compound itself is synthesized via the nitration of naphthalene-1,5-disulfonic acid. Its primary value lies in its subsequent conversion to 3-aminonaphthalene-1,5-disulfonic acid (historically known as C-Acid) through the reduction of the nitro group. chemicalbook.comlookchem.com

This transformation is a critical step, as 3-aminonaphthalene-1,5-disulfonic acid is a foundational component for a range of azo dyes used in the textile and printing industries. The synthesis pathway represents a classic example of building molecular complexity for the creation of functional materials.

Interactive Data Table: Synthesis Pathway from Naphthalene to Dyestuff Intermediate

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | Naphthalene | Oleum (B3057394) (fuming sulfuric acid) | Naphthalene-1,5-disulfonic acid | Introduction of sulfonic acid groups |

| 2 | Naphthalene-1,5-disulfonic acid | Nitric acid / Sulfuric acid mixture | This compound | Introduction of the nitro group |

| 3 | This compound | Reducing agent (e.g., Iron, Catalytic Hydrogenation) | 3-aminonaphthalene-1,5-disulfonic acid | Conversion to the amino group for dye synthesis |

Catalytic Roles and Catalyst Design

The acidic nature of this compound, owing to its two sulfonic acid groups, suggests potential for catalytic activity. However, its documented roles are overwhelmingly as a reactant and intermediate rather than as a catalyst itself.

Evaluation as a Catalyst in Specific Organic Transformations

There is no substantive evidence in the reviewed literature to suggest that this compound is employed as a catalyst in specific organic transformations. Chemical process descriptions consistently position it as a substrate that undergoes transformation, such as in catalytic hydrogenation processes where a palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst is used to reduce its nitro group. google.comgoogle.com The compound is the substance being transformed, not the agent facilitating the transformation.

Influence of Acidic Sites on Catalytic Performance

Given the lack of documented application of this compound as a catalyst, an analysis of the influence of its acidic sulfonic acid sites on catalytic performance is not applicable. While sulfonic acids are known to be strong Brønsted acids and are used in various acid-catalyzed reactions, this specific molecule has not been developed for such purposes according to available research. Its primary industrial utility remains centered on its role as a synthetic intermediate.

Biomedical and Pharmaceutical Research Initiatives

A comprehensive review of scientific and patent literature does not reveal any significant biomedical or pharmaceutical research initiatives involving this compound. While aromatic nitro compounds and sulfonated molecules are classes that include many pharmaceutically active compounds, this specific molecule is not identified as a candidate for drug development or as a tool in biomedical assays. Its derivative, 3-aminonaphthalene-1,5-disulfonic acid, is noted for its use in creating dyes, some of which may be used as biological stains, but this is an indirect application and does not pertain to therapeutic or diagnostic research on the parent nitro compound itself. One patent mentions the compound in a list related to a diagnostic reagent for blood coagulation, but provides no further details on its specific role or function. google.com

Utilization as Building Blocks for Biologically Active Molecules

This compound and its related naphthalene derivatives are significant starting materials in the synthesis of more complex and biologically active molecules. The naphthalene scaffold, with its versatile substitution patterns, allows for the creation of a wide range of compounds with therapeutic potential. Numerous scaffolds synthesized from naphthalene have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. ekb.eg

The presence of the nitro and sulfonic acid groups on the this compound molecule provides reactive sites for further chemical modifications. For instance, the nitro group can be reduced to an amino group, which can then be functionalized in various ways. This process is a key step in producing compounds like 3-aminonaphthalene-1,5-disulfonic acid, a known intermediate in the manufacturing of azo dyes. google.com Similarly, other nitronaphthalene disulfonic acids, such as 1-nitronaphthalene-3,6-disulfonic acid, have been utilized as precursors in the synthesis of novel sulfonamide compounds which have shown potential antibacterial activity. ontosight.ai Aromatic nitro compounds in general play a crucial role in the synthesis of drugs and other pharmaceutically relevant molecules. mdpi.comresearchgate.net The development of new methods for synthesizing these nitro-containing biomolecules continues to be an active area of research. mdpi.comresearchgate.net

Studies on Antimalarial Potential of Naphthalene Sulfonic Acid Derivatives

The naphthalene core is a key structural feature in several compounds investigated for their antimalarial properties. Research has shown that various derivatives of naphthalene, including those with sulfonic acid groups, can exhibit activity against malaria parasites. For example, a series of mono- and di-hydroxy substituted naphthalene compounds were synthesized and demonstrated antimalarial activity against Plasmodium gallinaceum in chicks. nih.gov One particularly active compound from this series, 1:6-dihydroxy-2:5-bis(cyclohexylaminomethyl)naphthalene dihydrochloride, was effective against multiple Plasmodium species. nih.gov

More recent studies have focused on other naphthalene-sulfonic acid derivatives. In one such study, four novel derivatives of naphthalene-2-sulfonic acid were synthesized and characterized. researchgate.net These compounds were then evaluated for their antimalarial activity using computational methods, specifically in-silico molecular docking, alongside theoretical studies of their molecular and electronic properties. researchgate.net While artemisinin (B1665778) and its analogs are highly effective antimalarial drugs, the development of new therapeutic agents from diverse chemical classes, including naphthalene derivatives, remains an important research goal to combat drug resistance. researchgate.net

Enzyme Inhibition Studies by Derivatives (e.g., Norovirus RNA-dependent RNA-Polymerase)

Derivatives of naphthalene sulfonic acid have been identified as potent inhibitors of viral enzymes, particularly the RNA-dependent RNA polymerase (RdRp) of Norovirus. nih.govmdpi.com Norovirus is a major cause of acute gastroenteritis, and its RdRp is a crucial enzyme for the replication of the viral genome, making it a prime target for antiviral drug development. nih.govmdpi.com

Initial studies identified suramin (B1662206) as an inhibitor of Norovirus RdRp. unimi.itnih.gov This led to the investigation of smaller, related molecules, such as naphthalene di-sulfonate (NAF2), which is a fragment of the suramin molecule. nih.govunimi.it While NAF2 itself showed modest inhibitory activity against human Norovirus RdRp, crystallographic studies revealed that it binds to a novel site in the thumb domain of the enzyme. unimi.it This discovery opened up new possibilities for designing more potent inhibitors.

Further research focused on a structurally related molecule, pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate) tetrasodium (B8768297) salt (PPNDS). nih.gov PPNDS demonstrated significantly higher inhibitory activity, with an IC50 value in the sub-micromolar range, comparable to suramin. unimi.it Crystal structure analysis confirmed that PPNDS binds to the same novel site in the thumb domain identified with NAF2, highlighting the importance of this new binding site for developing effective Norovirus RdRp inhibitors. nih.govunimi.it

Analytical Methodologies for Research and Monitoring of 3 Nitronaphthalene 1,5 Disulfonic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating and quantifying 3-nitronaphthalene-1,5-disulfonic acid from complex matrices. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this polar, multi-charged compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

The separation of this compound and its parent compound, 1,5-naphthalenedisulfonic acid, presents a challenge for traditional reversed-phase HPLC columns due to their highly polar and multi-charged nature, which often leads to poor peak shape and tailing. sielc.com To overcome this, specialized mixed-mode chromatography columns have been developed that combine reversed-phase characteristics with ion-exchange mechanisms. sielc.comhelixchrom.com

Columns such as Newcrom R1, Newcrom B, and Amaze TH are designed to provide improved retention and peak symmetry for such molecules. sielc.comhelixchrom.comsielc.com These methods allow for the effective separation and quantification of the target analyte. For instance, a robust method for this compound utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (ACN), water, and phosphoric acid. sielc.com The scalability of these liquid chromatography methods means they can be adapted for both analytical quantification and preparative separation to isolate impurities. sielc.com

| Column Type | Separation Mode | Typical Mobile Phase Components | Key Advantage | Reference |

|---|---|---|---|---|

| Newcrom R1 | Reverse Phase | Acetonitrile, Water, Phosphoric Acid | Effective separation of this compound. | sielc.com |

| Newcrom B | Mixed-Mode | Acetonitrile, Water, Ammonium (B1175870) Formate (B1220265) | Improved peak shape for multi-charged sulfonic acids. | sielc.com |

| Amaze TH | Mixed-Mode (HILIC/Anion-Exchange) | Acetonitrile, Ammonium Formate (pH 3.0) | Good retention and peak shape with MS-compatible mobile phase. | helixchrom.com |

| BIST A | Cation-Exchange (with positive buffer) | Acetonitrile, TMDAP Formate Buffer | Unique retention mechanism for negatively charged analytes on a negative column. | sielc.comresearchgate.net |

Mass Spectrometry (MS) Compatible Applications in Separation and Detection

For enhanced sensitivity and specificity, HPLC systems are often coupled with mass spectrometry (LC-MS). This combination is a powerful tool for identifying and quantifying trace amounts of this compound. nih.gov A critical requirement for LC-MS is the use of volatile mobile phases to ensure compatibility with the MS ion source.

To adapt HPLC methods for MS detection, non-volatile acids like phosphoric acid must be replaced with volatile alternatives such as formic acid or acetic acid. sielc.com Similarly, buffers like ammonium formate are frequently used. helixchrom.com For example, the method developed on the Amaze TH column is inherently MS-compatible as it employs a mobile phase of acetonitrile and ammonium formate buffer. helixchrom.com LC-MS/MS assays are considered the gold standard for their high sensitivity and selectivity, capable of quantifying sulfonated metabolites at very low concentrations. nih.gov

Spectroscopic Characterization Approaches

Spectroscopic techniques are indispensable for confirming the identity of this compound and elucidating the structure of its derivatives. These methods probe the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Analysis

UV-Visible spectroscopy is a straightforward and effective technique for the analysis of aromatic compounds like this compound. The naphthalene (B1677914) ring system contains conjugated non-bonding electron systems that absorb light in the ultraviolet region, typically between 190 and 400 nm. scholarsresearchlibrary.com The absorption bands observed in the UV-Vis spectrum are primarily due to π-π* transitions of the aromatic rings. researchgate.net

This technique is particularly valuable for real-time reaction monitoring. nih.gov For instance, during the synthesis or degradation of this compound, changes in the concentration of the chromophore can be tracked by measuring the absorbance at a specific wavelength over time. This provides kinetic data on the reaction rate, which is comparable in accuracy to more complex methods. nih.gov While UV-Vis is highly effective for homogeneous solutions, its application in heterogeneous systems can be hampered by light scattering from particles. nih.gov

Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopic Analyses of Derivatives

FT-IR and NMR spectroscopy provide detailed structural information about a molecule's functional groups and atomic connectivity, making them essential for characterizing derivatives of this compound.

FT-IR Spectroscopy is used to identify specific functional groups based on their characteristic vibration frequencies. In the analysis of derivatives containing a nitro group (NO₂), characteristic stretching vibration bands appear in the infrared spectrum. For example, FT-IR spectra of nitro-aromatic compounds show strong absorption bands typically in the ranges of 1550-1530 cm⁻¹ (asymmetric stretching) and 1360-1340 cm⁻¹ (symmetric stretching). researchgate.net For naphthalimide derivatives, which can be synthesized from naphthalenedicarboxylic acids, characteristic bands for carbonyl (C=O) groups are observed between 1702–1695 cm⁻¹ and 1659–1653 cm⁻¹, while C-N stretching vibrations appear between 1100–1050 cm⁻¹. mdpi.com

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1546 | researchgate.net |

| Nitro (NO₂) | Symmetric Stretch | ~1355 | researchgate.net |

| Carbonyl (C=O) in Naphthalimide | Asymmetric Stretch | 1702 - 1695 | mdpi.com |

| Carbonyl (C=O) in Naphthalimide | Symmetric Stretch | 1659 - 1653 | mdpi.com |

| C-N in Dicarboximide | Stretch | 1100 - 1050 | mdpi.com |

NMR Spectroscopy provides insight into the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms within a molecule. In ¹³C-NMR spectra of nitro-isoindole derivatives, the carbons of the aromatic rings appear in a characteristic region (e.g., 122-145 ppm), while carbonyl carbons are found further downfield (e.g., 162-165 ppm). researchgate.net ¹H-NMR spectra reveal the number of different types of protons and their neighboring atoms through chemical shifts and splitting patterns, allowing for the complete structural assignment of complex derivatives. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its salts or co-crystals, single-crystal or powder XRD can provide invaluable information about its solid-state structure.

The technique allows for the determination of fundamental crystallographic data, including:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic). researchgate.netresearchgate.net

Space Group: The symmetry elements within the unit cell. researchgate.net

Unit Cell Parameters: The dimensions (lengths a, b, c) and angles (α, β, γ) of the unit cell. researchgate.netresearchgate.net

This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the material's physical properties. For example, in studies of related complex structures, XRD has been used to identify how molecules are joined through various motifs to form extended tapes and sheets in the crystal lattice. nih.gov

Theoretical and Computational Investigations of 3 Nitronaphthalene 1,5 Disulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations can elucidate a variety of molecular electronic properties that are crucial for understanding the reactivity and characteristics of 3-nitronaphthalene-1,5-disulfonic acid.

Key molecular electronic properties that can be determined using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

Electron Density Distribution: This reveals the regions of a molecule that are electron-rich or electron-poor, providing insights into sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting how a molecule will interact with other charged species.

For nitronaphthalene derivatives, DFT studies have been instrumental in understanding their electronic properties and predicting their behavior in various chemical processes.

Table 1: Representative DFT-Calculated Electronic Properties for a Generic Nitronaphthalene Derivative (Note: This table is illustrative and does not represent actual data for this compound due to a lack of specific literature.)

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | A larger gap generally implies greater stability and lower reactivity. |

| Dipole Moment | 4.2 D | Quantifies the overall polarity of the molecule. |

To investigate the behavior of molecules upon absorption of light (photochemistry), more advanced methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying the electronic excited states of molecules. CASSCF is particularly useful for describing situations where multiple electronic configurations are important, such as in the vicinity of conical intersections, which are crucial for understanding photochemical reaction pathways.

For nitronaphthalene compounds, CASSCF and related methods like CASPT2 (Complete Active Space with Second-order Perturbation Theory) can be used to:

Calculate the energies and properties of excited singlet and triplet states.

Map the potential energy surfaces of these excited states to identify reaction pathways and intermediates.

Investigate non-radiative decay processes, such as internal conversion and intersystem crossing, which are often very fast in nitroaromatic compounds.

Studies on 1-nitronaphthalene (B515781) have utilized these methods to explore its photophysics and the ultrafast transition between singlet and triplet manifolds, providing a model for how this compound might behave under photoexcitation.

Molecular Dynamics and Docking Simulations

While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular dynamics and docking simulations are employed to study the behavior of a molecule in a more complex environment, such as in solution or interacting with a biological macromolecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is extensively used in drug discovery and for understanding biological processes.

For a molecule like this compound, molecular docking could be used to:

Identify potential protein targets by screening it against a library of protein structures.

Predict the binding affinity and the specific interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic interactions) between the molecule and a target protein.

Guide the design of new molecules with improved binding properties.

While no specific molecular docking studies on this compound are available, research on other naphthalene-based compounds has successfully used this technique to identify and characterize their interactions with various protein targets. For example, naphthalene-based compounds have been docked into the active sites of enzymes like lactate (B86563) dehydrogenase to predict their inhibitory potential.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Naphthalene (B1677914) Derivative (Note: This table is for illustrative purposes only.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase A | -8.5 | Arg12, Lys34, Phe89 |

| Hypothetical Protease B | -7.2 | Asp56, Trp101, Val123 |

The solvent in which a molecule is dissolved can significantly influence its properties and reactivity. Computational models can account for the effects of the solvent either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation.

For this compound, modeling solvent effects would be crucial for:

Accurately predicting its spectroscopic properties (e.g., UV-Vis absorption spectra) in different solvents.

Understanding how the solvent influences reaction rates and mechanisms.

Simulating its behavior in aqueous environments, which is particularly relevant given the presence of the highly polar sulfonic acid groups.

Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, are particularly powerful for studying explicit solvent effects and the dynamic behavior of the solute-solvent system.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides invaluable tools for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

For this compound, computational methods could be used to investigate various reactions, including:

Nitration of naphthalene-1,5-disulfonic acid: DFT calculations could be employed to study the mechanism of the nitration reaction, including the nature of the electrophilic attacking species and the regioselectivity of the reaction (i.e., why the nitro group is introduced at the 3-position).

Photochemical reactions: As mentioned in section 6.1.2, advanced methods can be used to explore the pathways of photochemical degradation or transformation. Studies on other nitronaphthalenes have proposed mechanisms involving the formation of radical species upon photoexcitation.

By identifying the transition state structures and calculating the activation energies for different possible pathways, computational chemistry can provide a detailed and quantitative understanding of the reaction mechanisms of this compound and related compounds.

Q & A

Q. Critical Parameters :

- Temperature control during nitration prevents decomposition.

- Stoichiometric excess of sulfonating agents (1.5–2.0 equivalents) improves disulfonation efficiency .

Basic Question: What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- HPLC : Reversed-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) resolves sulfonic acid derivatives and monitors reaction progress .

- XRPD : Identifies polymorphs (e.g., Form 1 and Form 3) via distinct peaks at 4.7, 18.0, and 18.3 °2θ (Cu Kα radiation) .

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d6 confirm substitution patterns (e.g., nitro group position) .

Q. Experimental Design :

- XRPD Screening : Screen crystallization solvents (e.g., water, ethanol, DMF) to isolate polymorphs .

- DSC/TGA : Compare melting points and decomposition profiles .

Advanced Question: What electrochemical applications leverage this compound derivatives?

Methodological Answer:

Sodium salts of disulfonic acids (e.g., anthraquinone-1,5-disulfonate) are used in:

- Potassium-Ion Batteries : As cathodes with DME-based electrolytes, achieving >200 mAh/g capacity .

- Electronic Tongues : Sodium anthraquinone-1,5-disulfonate acts as a counterion in polymer sensors for discriminating analytes (e.g., coffee origins) .

Q. Optimization Strategy :

- Galvanostatic Titration : Assess reaction kinetics in varying electrolytes (e.g., DME vs. EC/DEC) .

Advanced Question: How can functionalization of this compound enhance its utility in materials science?

Methodological Answer:

- Bromination : Introduce bromine at the 3,7-positions to form 3,7-dibromonaphthalene-1,5-disulfonic acid dichloride, a precursor for sulfonated polyphenylenes in proton-exchange membranes .

- Amination : Reduce nitro groups to amines for peptide sequencing applications (e.g., automated non-polar peptide analysis) .

Q. Synthetic Protocol :

- Bromination: Use Br₂ in H₂SO₄ at 50°C for 6 hours .

- Catalytic Hydrogenation: H₂/Pd-C in ethanol to reduce nitro to amine .

Advanced Question: What methodologies are used to study the interaction of this compound with biomolecules?

Methodological Answer:

- X-ray Crystallography : Co-crystallize with proteins (e.g., soybean trypsin inhibitor) to resolve binding modes (PDB: 2.40 Å resolution) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd ~10⁻⁶ M) .

Case Study :

1,5-Disulfonylnaphthalene binds to trypsin inhibitor via non-covalent interactions, altering lattice packing .

Advanced Question: How can computational modeling predict the reactivity of this compound in complex reactions?

Methodological Answer:

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict nitration regioselectivity and sulfonic acid pKa values (~-2.5) .

- Molecular Dynamics : Simulate solvent effects on polymorph stability (e.g., water vs. ethanol) .

Software Tools :

Gaussian 16 (DFT), VMD (visualization), Materials Studio (polymorph screening).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.